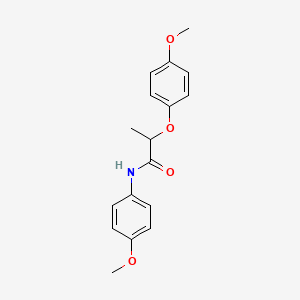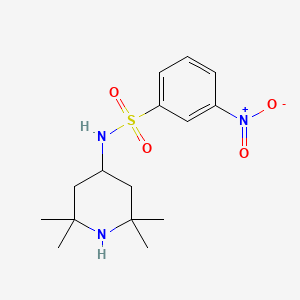![molecular formula C22H18FNO3 B5052757 ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5052757.png)
ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate, also known as EAC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EAC belongs to a class of compounds known as benzo[f]chromene derivatives, which have been shown to possess a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate has been shown to possess a range of biological activities that make it a promising candidate for scientific research. One of the most studied applications of ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate is its potential as an anticancer agent. Studies have shown that ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate can induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate has also been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of a range of diseases.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate is not fully understood, but studies have shown that it interacts with a range of cellular targets, including DNA, RNA, and proteins. ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylases, that are involved in cell growth and division. ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate has also been shown to induce the production of reactive oxygen species, which can cause DNA damage and lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate can induce a range of biochemical and physiological effects in cells. ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate has been shown to inhibit cell growth and induce apoptosis in cancer cells, while leaving normal cells unharmed. ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate has also been shown to have anti-inflammatory and antiviral properties, which may be due to its ability to inhibit the activity of certain enzymes and induce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate in lab experiments is its potential as an anticancer agent. ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate has been shown to induce apoptosis in cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for the development of new cancer therapies. However, there are also limitations to using ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate in lab experiments. For example, the synthesis of ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate is complex and time-consuming, which can make it difficult to produce large quantities of the compound. Additionally, the mechanism of action of ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate is not fully understood, which can make it difficult to design experiments that target specific cellular pathways.
Zukünftige Richtungen
There are many potential future directions for research on ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate. One area of research could be to further investigate the mechanism of action of ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate and identify the cellular targets that are responsible for its biological activities. Another area of research could be to develop new synthesis methods for ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate that are more efficient and scalable. Additionally, there is potential for research on the use of ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate in combination with other compounds for the treatment of cancer and other diseases. Overall, ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate is a promising compound that has the potential to be used in a range of scientific research applications.
Synthesemethoden
The synthesis of ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate involves a multi-step process that starts with the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of acetic anhydride to form 3-(2-fluorophenyl)-3-oxopropanoic acid. This intermediate is then reacted with ethylamine and 2-naphthol in the presence of a catalyst to form ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate. The overall yield of this synthesis method is around 42%.
Eigenschaften
IUPAC Name |
ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO3/c1-2-26-22(25)20-19(15-9-5-6-10-16(15)23)18-14-8-4-3-7-13(14)11-12-17(18)27-21(20)24/h3-12,19H,2,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKZUOOQYNPZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C4=CC=CC=C4C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(dimethylamino)phenyl]acrylaldehyde 2-quinolinylhydrazone](/img/structure/B5052675.png)

![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5052689.png)
![2-(4-chlorophenyl)-N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}acetamide](/img/structure/B5052692.png)
![5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5052694.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5052703.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5052715.png)
![tert-butyl [3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5052735.png)

![3-(2-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5052742.png)

![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5052762.png)
![3-(4-fluorophenyl)-2-methyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5052768.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5052780.png)